L-Ascorbic Acid

Content Navigation

CAS Number

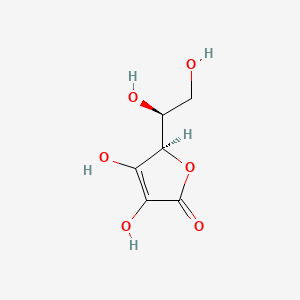

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents

1 g dissolves in about 3 ml of water.

The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.

Solubility in water: 80% at 100 °C, 40% at 45 °C

400 mg/mL at 40 °C

Solubility in water, g/100ml at 20Â °C: 33 (freely soluble)

Synonyms

Canonical SMILES

Isomeric SMILES

L-Ascorbic Acid (CAS 50-81-7) is a highly water-soluble (approx. 330 g/L at 20°C), naturally occurring chiral lactone that functions as a potent antioxidant, a mild reducing agent, and an essential biological cofactor. In industrial and laboratory procurement, it is defined by its specific stereochemistry (L-enantiomer), its acidic profile in aqueous environments (pH 2.2–2.5 at 5% w/v), and its standard redox potential (+0.28V at pH 7). Unlike crude antioxidant mixtures or generic organic acids, highly purified L-Ascorbic Acid provides dual utility: it drives precise, kinetically controlled reductions in materials science (such as anisotropic nanoparticle growth) and serves as an irreplaceable, biologically active pharmaceutical ingredient[1].

Substituting L-Ascorbic Acid with its stereoisomer (Erythorbic Acid) or its sodium salt (Sodium Ascorbate) fundamentally alters process chemistry and biological efficacy. While Erythorbic Acid shares a nearly identical redox potential and antioxidant capacity, its altered stereochemistry renders it biologically inactive as a vitamin, making it useless for pharmaceutical or cell-culture applications requiring enzymatic cofactor activity [1]. Conversely, substituting with Sodium Ascorbate drastically shifts the formulation pH from highly acidic (pH ~2.5) to neutral/mildly alkaline (pH 7.0–8.0). This pH shift not only disrupts acid-catalyzed synthetic pathways and acidic food formulations but also alters the reduction kinetics in nanoparticle synthesis, leading to unpredictable morphological yields.

Biological Efficacy and Enzymatic Cofactor Activity

In pharmaceutical and nutritional procurement, antioxidant capacity cannot be conflated with biological activity. L-Ascorbic Acid acts as an essential cofactor for enzymes such as prolyl hydroxylase. Its stereoisomer, D-isoascorbic acid (Erythorbic Acid), possesses only about 5% of the relative vitamin C biological activity despite having an identical chemical formula and similar in vitro free-radical scavenging capabilities [1]. Procurement for bio-active formulations must strictly specify the L-enantiomer to ensure physiological efficacy.

| Evidence Dimension | Relative Vitamin C Biological Activity |

| Target Compound Data | 100% (Baseline standard for scurvy prevention and enzymatic function) |

| Comparator Or Baseline | Erythorbic Acid (~5% relative activity) |

| Quantified Difference | 95% reduction in biological efficacy when substituting with the D-isoascorbic stereoisomer |

| Conditions | In vivo physiological uptake and enzymatic cofactor assays |

Prevents the costly procurement error of sourcing cheaper erythorbic acid for pharmaceutical or cell-culture applications where true vitamin C biological activity is strictly required.

Aqueous pH Control in Formulation and Synthesis

The choice between L-Ascorbic Acid and its sodium salt dictates the baseline pH of the aqueous system, which is critical for solubility profiles, preservative efficacy, and reaction kinetics. A 5-10% w/v solution of L-Ascorbic Acid yields a highly acidic environment (pH 2.2–2.5), which acts as a natural acidulant and stabilizer for low-pH formulations. In contrast, Sodium Ascorbate yields a neutral to slightly alkaline solution (pH 7.0–8.0) . This difference fundamentally alters the protonation state of co-ingredients and the rate of acid-catalyzed processes.

| Evidence Dimension | Aqueous Solution pH |

| Target Compound Data | pH 2.2 - 2.5 (at 5% w/v aqueous solution) |

| Comparator Or Baseline | Sodium Ascorbate (pH 7.0 - 8.0 at 10% w/v aqueous solution) |

| Quantified Difference | Approx. 5-unit pH shift (100,000-fold difference in hydrogen ion concentration) |

| Conditions | Standard aqueous dissolution at ambient temperature (20-25°C) |

Determines formulation compatibility; buyers must select the acid form for low-pH stability and acidulant properties, or the salt form if gastrointestinal tolerability or neutral pH is required.

Kinetic Control in Anisotropic Nanoparticle Synthesis

In the seed-mediated synthesis of gold nanorods (AuNRs), the reducing strength of the reagent dictates the morphological outcome. Strong reducing agents like Sodium Borohydride (NaBH4) rapidly reduce Au3+ to Au0, yielding 2–4 nm isotropic spherical seeds. L-Ascorbic Acid acts as a weak, kinetically controlled reducing agent that only reduces Au3+ to Au+ in the bulk solution; it requires the presence of seeds to catalyze the final reduction to Au0. This slow, surface-catalyzed reduction enables symmetry-breaking and highly anisotropic growth, yielding high-aspect-ratio nanorods [1].

| Evidence Dimension | Nanoparticle Morphological Yield |

| Target Compound Data | Enables >90% yield of anisotropic gold nanorods (AuNRs) during the growth phase |

| Comparator Or Baseline | Sodium Borohydride (NaBH4) (Yields 100% isotropic 2-4 nm spherical seeds) |

| Quantified Difference | Ascorbic acid prevents bulk nucleation, shifting the outcome from spherical seeds to highly controlled anisotropic nanorods |

| Conditions | CTAB-templated, seed-mediated gold nanoparticle synthesis at room temperature |

Material science buyers must procure L-Ascorbic Acid as the specific weak reductant for plasmonic nanorod manufacturing, as strong reductants will ruin the anisotropic growth phase.

Active Pharmaceutical Ingredients (API) and Nutraceuticals

Because it possesses 100% relative vitamin C biological activity compared to the ~5% activity of erythorbic acid, L-Ascorbic Acid is the mandatory choice for scurvy prevention, immune-support formulations, and cell-culture media requiring prolyl hydroxylase cofactor activity [1]. Procurement must specify the L-enantiomer to ensure regulatory compliance and physiological efficacy.

Acidic Food and Beverage Preservation

L-Ascorbic Acid is preferred over Sodium Ascorbate in formulations where a low pH (2.2–2.5) is required to maintain microbial stability, act as an acidulant, and provide a tart flavor profile . It simultaneously scavenges oxygen and lowers the pH, providing dual-action preservation that neutral salts cannot achieve.

Seed-Mediated Synthesis of Plasmonic Nanomaterials

In the manufacturing of gold nanorods and other anisotropic metal nanoparticles, L-Ascorbic Acid is procured as the critical weak reducing agent. Unlike NaBH4, which forces rapid spherical nucleation, L-Ascorbic Acid's mild reduction kinetics allow for controlled, facet-specific deposition of gold onto existing seeds, enabling the precise tuning of longitudinal surface plasmon resonance (LSPR) properties [2].

Purity

Physical Description

Dry Powder; Liquid

White to pale yellow, odourless crystalline powder

White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS]

Solid

ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.

Color/Form

White crystals (plates or needles)

White to slightly yellow crystals or powder ... gradually darkens on exposure to light

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.65 g/cu cm at 25 °C

Density (at 25 °C): 1.65 g/cm³

Odor

Decomposition

190-192Â °C

Appearance

Melting Point

Between 189 °C and 193 °C with decomposition

190-192 °C (some decomposition)

Melting point = 465.15 deg K, decomposes.

191 °C

Storage

UNII

Related CAS

Drug Indication

Vitamin C is a water-soluble vitamin, antioxidant, and essential co-factor for collagen biosynthesis, carnitine and catecholamine metabolism, and dietary iron absorption. Humans are unable to synthesize vitamin C, so they can only obtain it through dietary intake of fruits and vegetables. Citrus fruits, berries, tomatoes, potatoes, and green leafy vegetables are excellent sources of vitamin C. Although most vitamin C is completely absorbed in the small intestine, the percentage of absorbed vitamin C decreases as intraluminal concentrations increase. Proline residues on procollagen require vitamin C for hydroxylation, making it necessary for the triple-helix formation of mature collagen. The lack of a stable triple-helical structure compromises the integrity of the skin, mucous membranes, blood vessels, and bone. Consequently, a deficiency in vitamin C results in scurvy, which presents with hemorrhage, hyperkeratosis, and hematological abnormalities.

Drug Classes

Therapeutic Uses

Prophylaxis and treatment of scurvy

Ascorbic acid 100 to 200 mg daily may be given with desferrioxamine in the treatment of patients with thalassemia, to improve the chelating action of desferrioxamine, thereby increasing the excretion of iron.

In iron deficiency states ascorbic acid may increase gastrointestinal iron absorption and ascorbic acid or ascorbate salts are therefore included in some oral iron preparations.

For more Therapeutic Uses (Complete) data for L-Ascorbic Acid (30 total), please visit the HSDB record page.

Mechanism of Action

Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food.

Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities.

As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases.

Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis.

For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page.

Impurities

Heavy metals (as Pb): < 10 mg/kg

Absorption Distribution and Excretion

Ascorbic acid is readily absorbed from the gastrointestinal tract and is widely distributed in the body tissues. Plasma concentrations of ascorbic acid rise as the dose ingested is increased until a plateau is reached with doses of about 90 to 150 mg daily. Body stores of ascorbic acid in health are about 1.5 g although more may be stored at intakes above 200 mg daily. The concentration is higher in leucocytes and platelets than in erythrocytes and plasma. In deficiency states the concentration in leucocytes declines later and at a slower rate, and has been considered to be a better criterion for the evaluation of deficiency than the concentration in plasma.

Ascorbic acid is reversibly oxidized to dehydroascorbic acid; some is metabolized to ascorbate-2-sulfate, which is inactive, and oxalic acid which are excreted in the urine. Ascorbic acid in excess of the body's needs is also rapidly eliminated unchanged in the urine; this generally occurs with intakes exceeding 100 mg daily.

Ascorbic acid crosses the placenta and is distributed into breast milk. It is removed by hemodialysis.

The renal threshold for ascorbic acid is approx 14 ug/mL, but this level varies among individuals. When the body is saturated with ascorbic acid and blood concentrations exceed the threshold, unchanged ascorbic acid is excreted in the urine. When tissue saturation and blood concentrations of ascorbic acid are low, administration of the vitamin results in little or no urinary excretion of ascorbic acid. Inactive metabolites of ascorbic acid such as ascorbic acid-2-sulfate and oxalic acid are excreted in the urine ... Ascorbic acid is also excreted in the bile but there is no evidence for enterohepatic circulation ...

For more Absorption, Distribution and Excretion (Complete) data for L-Ascorbic Acid (29 total), please visit the HSDB record page.

Metabolism Metabolites

Ascorbic acid-2-sulfate has ... been identified as metabolite of Vitamin C in human urine.

Ascorbate is oxidized to CO2 in rats and guinea pigs, but considerably less conversion can be detected in man. One route of metabolism of the vitamin in man involves its conversion to oxalate and eventual excretion in the urine; dehydroascorbate is presumably an intermediate.

... Young male guinea pigs /were fed/ diets containing either 2 g/kg (18 control animals) or 86 g/kg (29 treatment animals) of ascorbic acid for 275 days. The average weight gain was significantly higher in the control group. Eight control and eight treatment animals, chosen to maintain comparable weights between the groups, were then given a totally deficient ascorbic acid diet 24 hr before a metabolic study was initiated. In the metabolic study, (14)C-labeled L-ascorbic acid (628 g) was then injected intraperitoneally into both treatment and control guinea pigs to study the catabolism and excretion of the ascorbic acid. Catabolism of the labeled ascorbic acid to respiratory (14)CO2 was increased in treatment guinea pigs. The control and treatment animals were then divided into two groups. One group received 3 mg/kg ascorbic acid (chronic deficiency) for 68 days. The other received a diet devoid of ascorbic acid (acute deficiency) for 44 days. Four control and three treatment animals from the chronic deficiency group and three control and four treatment animals from the acute deficiency group were given a totally deficient ascorbic acid diet 24 hr before a second metabolic study was initiated. (14)C-labeled L-ascorbic acid (628 g) was injected intraperitoneally as above. Treatment animals in the chronic deficiency and the acute deficiency groups had increased catabolism of the labeled ascorbic acid to respiratory (14)CO2 compared to control animals in the chronic and acute deficiency groups. The amount of radioactivity recovered in the urine and feces was similar for both groups except for an increased urinary excretion of the label in treated animals exposed to the totally deficient diet. The treatment animals maintained higher tissue stores of ascorbic acid than the control animals. However, this difference was significant only in the testes. When subjected to a totally deficient diet the treatment animals were depleted of ascorbic acid at a faster rate than the control animals. The accelerated catabolism was not reversible by subnormal intakes of the vitamin ...

... Hartley guinea pigs approximately 30 days pregnant /were divided/ into a control group receiving 25 mg ascorbic acid and a treated group receiving 300 mg/kg/day ascorbic acid daily. All animals were fed a 0.05% ascorbic acid diet. The groups were maintained for 10 days on their respective diets. Pups (both sexes) were randomly chosen on either day 5 or day 10 for the metabolic study. L-l-(14)C-Ascorbic Acid (10 uCi/mM) was injected intraperitoneally into the pups and they were placed in a metabolic chamber for five hours to collect expired (14)CO2. From day 11 all pups were caged individually and weaned to a diet containing only traces of ascorbic acid. Every third day the animals were examined for physical signs of scurvy. Once signs appeared, the animals were examined daily until death. Necropsies were performed on all animals. Pups from the treated group demonstrated a marked increase in (14)CO2 excretion following the intraperitoneal injection. Signs of scurvy appeared 4 days earlier in the treated group and mortality of the treated pups occurred approximately one week earlier. When excretion of labeled CO2 in both groups was correlated with the day of onset of scurvy signs, a linear correlation was found between the two parameters, suggesting that the earlier appearance of signs of scurvy on the experimental pups is secondary to an increased rate of ascorbic acid catabolism ...

For more Metabolism/Metabolites (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.

Ascorbic acid has known human metabolites that include Ascorbic acid-2-sulfate.

Associated Chemicals

Wikipedia

Vitamin_C

Drug Warnings

Large doses of ascorbic acid have resulted in hemolysis in patients with G6PD deficiency.

Vitamin C intakes of 250 mg/day or higher have been associated with false-negative results for detecting stool and gastric occult blood. Therefore, high dose vitamin C supplements should be discontinued at least two weeks before physical exams to avoid interference with blood and urine tests.

Supplemental vitamin C may reduce the effectiveness of cancer chemotherapy, and its effectiveness in reducing risk from cancer and related death is unclear.

For more Drug Warnings (Complete) data for L-Ascorbic Acid (25 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life is reported to be 16 days in humans. This is different in people who have excess levels of vitamin C where the half-life is 3.4 hours

Vitamin C has a 96 hr half-life in guinea pigs.

Due to homeostatic regulation, the biological half-life of ascorbate varies widely from 8 to 40 days and is inversely related to the ascorbate body pool.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes

Cosmetics -> Antioxidant; Buffering

Methods of Manufacturing

General Manufacturing Information

Miscellaneous Manufacturing

L-Ascorbic acid: ACTIVE

The most significant characteristic of l-ascorbic acid is its oxidation to dehydro-l-ascorbic acid, with which it forms a reversible redox system. This reducing property, together with its nutritional qualities and low toxicity, is the main reason for the numerous applications of vitamin C in the food and pharmaceutical industries.

1 unit (USP or International) is the Vitamin C activity of 0.05 mg of the USP ascorbic acid reference standard.

... Because of ascorbic acid's sensitivity to oxidation ... its stability in foods has received more attention than that of other vitamins ... Ascorbic acid oxidase is present in a variety of plant foods and may be responsible for significant losses if not inactivated during tissue maceration.

Stability ... in potato products has been of interest since they are a significant dietary source in many countries. Reduced ascorbic acid decreased 50% in potatoes stored three months - from 25 to 13 mg/100 g. Additional degradation occurs during cooking and washing - from 13 to 6 mg/100 g.

For more General Manufacturing Information (Complete) data for L-Ascorbic Acid (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 967.22. Vitamin C (Ascorbic Acid) in Vitamin Preparations. Microfluorometric Method. Ascorbic acid is oxidized to dehydroascorbic acid in presence of Norit. Oxidized form is reacted with 0-phenylenediamine to produce fluorophor having activation max. at ca 350 nm and fluorescence max. at ca 430 nm. Fluorescence intensity is proportional to concentration.

AOAC Method 984.26. Vitamin C (Total) in Food. Semiautomated Fluorometric Method.

AOAC Method 985.33. Vitamin C (Reduced Ascorbic Acid) in Ready- to-Feed Milk-Based Infant Formula. 2,6-Dichloroindophenol Titrimetric Method. Ascorbic acid is estimated by titration with colored oxidation-reduction indicator, 2,6-dichlororindophenol. EDTA is added as chelating agent to remove Fe and Cu interferences.

For more Analytic Laboratory Methods (Complete) data for L-Ascorbic Acid (8 total), please visit the HSDB record page.

Storage Conditions

Interactions

Effect of ascorbic acid on metal toxicity.

Table: Effect of Ascorbic Acid on Metal Toxicity [Table#2228]

... Male F344 rats /were injected/ intraperitoneally with 0, 458, or 687 umol/kg 4-aminophenol (PAP). PAP caused selective necrosis to the pars recta of the proximal tubule. Coadministration of ascorbic acid (457 and 687 umol/kg) with PAP protected the rats against the nephrotoxicity, markedly reduced the effect on renal function, and limited the extent of renal tubular necrosis.

Oxytocin decreases the rate of placental transmission of ascorbic acid.

For more Interactions (Complete) data for L-Ascorbic Acid (41 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Taskova, M.; Uhd, J.; Miotke, L.; Kubit, M.; Bell, J.; Ji, H.P.; Astakhova, K. Tandem Oligonucleotide Probe Annealing and Elongation To Discriminate Viral Sequence. Analytical Chemistry, 2017, 89(8), 4363–4366. doi: 10.1021/acs.analchem.7b00646

3. Samuelsen, S.V.; Maity, A.; Nybo, M.; Macaubas, C.; Lønstrup, L.; Balboni, I.M.; Mellins, E.D.; Astakhova, K. Novel Phospholipid-Protein Conjugates Allow Improved Detection of Antibodies in Patients with Autoimmune Diseases. PLoS One, 2016, 11(6), e0156125. doi: 10.1371/journal.pone.0156125

4. Li, Z.; Liu, Z.; Chen, Z.; Ju, E.; Li, W.; Ren, J.; Qu, X. Bioorthogonal chemistry for selective recognition, separation and killing bacteria over mammalian cells. Chemical Communications, 2016, 52(17), 3482–3485. doi:

Explore Compound Types